molecular formula C9H8ClFO2S B13747557 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride

2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13747557
M. Wt: 234.68 g/mol
InChI Key: MPPZDGRPGOQTRY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClFO2S. It is a cyclopropane derivative with a sulfonyl chloride functional group and a fluorophenyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by sulfonylation. One common method involves the reaction of 4-fluorophenylcyclopropane with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction: Sulfonamides.

    Oxidation: Sulfonic acids.

Scientific Research Applications

2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride: Similar structure but with the fluorine atom in a different position.

    Cyclopropanesulfonyl chloride: Lacks the fluorophenyl substituent.

Uniqueness

2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both the fluorophenyl and cyclopropane moieties, which confer distinct reactivity and potential biological activity compared to other sulfonyl chlorides.

Properties

Molecular Formula

C9H8ClFO2S

Molecular Weight

234.68 g/mol

IUPAC Name

2-(4-fluorophenyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H8ClFO2S/c10-14(12,13)9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9H,5H2

InChI Key

MPPZDGRPGOQTRY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)F

Origin of Product

United States

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